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Compound of Interest

Compound Name: 2-Ethylhex-5-enal

Cat. No.: B14863040 Get Quote

Note to the Reader: Spectroscopic data for the specific isomer 2-Ethylhex-5-enal is not readily

available in common chemical databases. This guide instead focuses on the well-characterized

and commercially significant isomer, 2-Ethyl-2-hexenal.

Structural Distinction
It is crucial to differentiate between the requested molecule, 2-Ethylhex-5-enal, and the

subject of this guide, 2-Ethyl-2-hexenal. The key difference lies in the position of the carbon-

carbon double bond. In 2-Ethylhex-5-enal, the double bond is at the end of the hexyl chain

(between carbons 5 and 6), while in 2-Ethyl-2-hexenal, the double bond is conjugated with the

aldehyde group (between carbons 2 and 3). This difference in structure significantly impacts

the spectroscopic properties of the molecule.

2-Ethyl-2-hexenal is a colorless liquid widely used as a fragrance and flavoring agent. Its

synthesis is typically achieved through the aldol condensation of n-butyraldehyde.[1]

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Ethyl-2-hexenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (90 MHz, CDCl₃)
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Chemical Shift
(ppm)

Integration Multiplicity Assignment

0.94 3H t CH₃ (Hexyl)

1.11 3H t CH₃ (Ethyl)

1.40-1.65 2H m CH₂ (Hexyl)

2.10-2.45 4H m
CH₂ (Ethyl), CH₂

(Allylic)

6.35 1H t CH (Vinylic)

9.38 1H s CHO

¹³C NMR Data (CDCl₃)

Chemical Shift (ppm) Assignment

13.7 CH₃ (Hexyl)

14.1 CH₃ (Ethyl)

22.0 CH₂

23.0 CH₂

30.8 CH₂

149.9 C=C (Quaternary)

154.9 C=C (CH)

191.5 C=O

Note: Specific peak assignments for all carbons were not explicitly available in the searched

literature.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14863040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (alkane)

2870 Medium C-H stretch (alkane)

2720 Weak C-H stretch (aldehyde)

1685 Strong
C=O stretch (conjugated

aldehyde)

1640 Medium C=C stretch (alkene)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment

126 25 [M]⁺ (Molecular Ion)

97 80 [M - CHO]⁺

83 40 [M - C₃H₇]⁺

71 100 [C₅H₉O]⁺

55 65 [C₄H₇]⁺

43 95 [C₃H₇]⁺

29 90 [CHO]⁺

Note: The fragmentation pattern is consistent with a branched, unsaturated aldehyde.

Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not consistently

published in readily accessible sources. However, based on standard analytical practices and

available information, the following general methodologies can be described.
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NMR Spectroscopy
A solution of 2-Ethyl-2-hexenal in deuterated chloroform (CDCl₃) was prepared. The ¹H and ¹³C

NMR spectra were recorded on a 90 MHz spectrometer. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The infrared spectrum was obtained from a neat liquid sample.[2] The sample was placed

between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum was

recorded using a dispersive or FTIR spectrometer.[2]

Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)

source.[3] The sample was introduced into the instrument, and the resulting fragmentation

pattern was analyzed.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Data Processing & Interpretation

Chemical Compound
(e.g., 2-Ethyl-2-hexenal)

Dissolve in
Deuterated Solvent

Prepare Neat Sample
or KBr Pellet

Dilute and/or
Inject into Inlet

NMR Spectrometer IR Spectrometer Mass Spectrometer

NMR Spectrum
(Chemical Shifts,

Coupling Constants)

IR Spectrum
(Vibrational Frequencies)

Mass Spectrum
(m/z Ratios,

Fragmentation Pattern)

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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